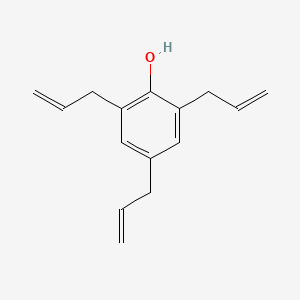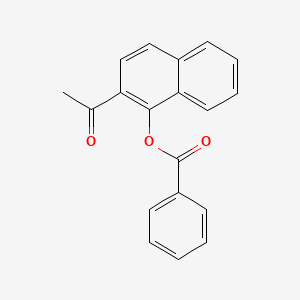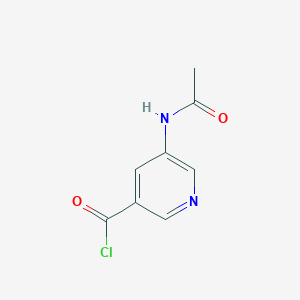
5-Acetamidopyridine-3-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarbonyl chloride, 5-(acetylamino)-: is a chemical compound with the molecular formula C8H7ClN2O2 and a molar mass of 198.61 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a carbonyl chloride group and an acetylamino group. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarbonyl chloride, 5-(acetylamino)- typically involves the acylation of 5-amino-3-pyridinecarboxylic acid with acetyl chloride, followed by the conversion of the resulting 5-acetylamino-3-pyridinecarboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions:
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Hydrolysis Agents: Water, aqueous base
Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures, depending on the reactivity of the nucleophile.
Major Products:
Amides, Esters, Thioesters: Formed from nucleophilic substitution reactions
5-Acetylamino-3-pyridinecarboxylic acid: Formed from hydrolysis reactions
科学研究应用
Chemistry: 3-Pyridinecarbonyl chloride, 5-(acetylamino)- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is used in the development of drugs and biologically active molecules. It serves as a building block for the synthesis of compounds with potential therapeutic applications .
Industry: In the industrial sector, 3-Pyridinecarbonyl chloride, 5-(acetylamino)- is used in the production of specialty chemicals and materials .
作用机制
The mechanism of action of 3-Pyridinecarbonyl chloride, 5-(acetylamino)- is primarily based on its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the pyridine ring, which enhances the electrophilicity of the carbonyl chloride group .
相似化合物的比较
3-Pyridinecarbonyl chloride: Lacks the acetylamino group, making it less versatile in certain reactions.
5-Acetylamino-3-pyridinecarboxylic acid: Lacks the carbonyl chloride group, limiting its reactivity as an acylating agent.
Uniqueness: 3-Pyridinecarbonyl chloride, 5-(acetylamino)- is unique due to the presence of both the carbonyl chloride and acetylamino groups, which allow it to participate in a wide range of chemical reactions and make it a valuable intermediate in organic synthesis .
属性
CAS 编号 |
59793-45-2 |
|---|---|
分子式 |
C8H7ClN2O2 |
分子量 |
198.60 g/mol |
IUPAC 名称 |
5-acetamidopyridine-3-carbonyl chloride |
InChI |
InChI=1S/C8H7ClN2O2/c1-5(12)11-7-2-6(8(9)13)3-10-4-7/h2-4H,1H3,(H,11,12) |
InChI 键 |
FIGINEIAANONDZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CN=CC(=C1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


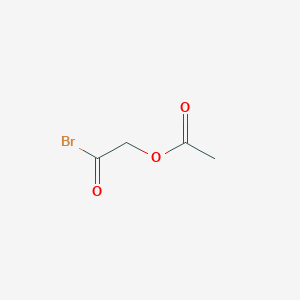
![5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13950413.png)
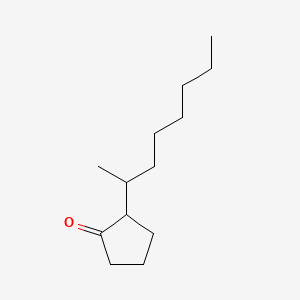
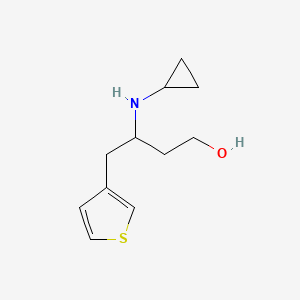
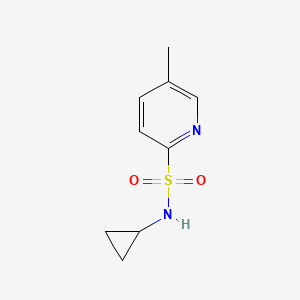
![6H-Imidazo[1,5,4-de]quinoxaline](/img/structure/B13950423.png)
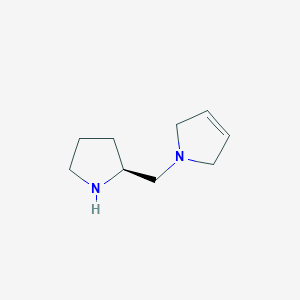
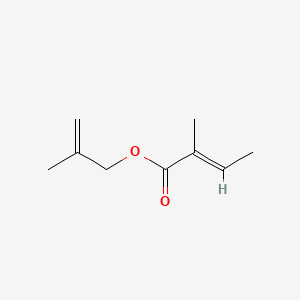
![{1-[6-(4-chloro-phenylamino)-pyridin-2-yl]-1H-pyrazol-3-yl}-methanol](/img/structure/B13950439.png)

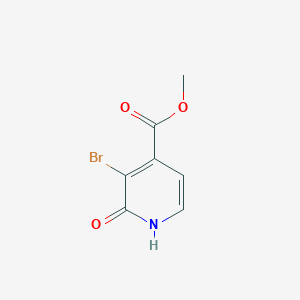
![Imidazo[1,5,4-cd]benzimidazole](/img/structure/B13950458.png)
